2-Anilinophenylacetic acid

Metabolism Pharmacokinetics Aniline Toxicology

Generic phenylacetic acid derivatives cannot replicate the ortho-anilino substitution required for diclofenac analog SAR studies. 2-Anilinophenylacetic acid (CAS 70172-33-7) resolves this: • Validated human metabolic baseline: elimination t₁/₂ 1.2 h, renal clearance 0.1 L/min - a defined reference unavailable for aniline itself • Privileged fragment scaffold enabling molecular linking & expansion in NSAID discovery; established QSAR for COX inhibition • Ortho-anilino directing group for regioselective Friedel-Crafts cyclization to complex polycyclic frameworks Supplied at ≥98% purity (GC) with full analytical characterization. Immediate dispatch available.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 70172-33-7
Cat. No. B1207824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilinophenylacetic acid
CAS70172-33-7
Synonyms2-anilinophenylacetic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O
InChIInChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17)
InChIKeyNJFCAWNKWPIBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilinophenylacetic Acid: Fragment, Metabolic Model, and Synthetic Precursor


2-Anilinophenylacetic acid (CAS 70172-33-7) is a phenylacetic acid derivative bearing an anilino substituent at the ortho position, with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is commercially available as a solid with a purity specification of 98% (GC) and a reported melting point range of 109–115°C . The compound is recognized as a fragment scaffold for molecular linking, expansion, and modification in drug discovery , and it has been employed as a model compound to investigate the human metabolism of aniline, with a documented elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min . Additionally, it serves as a key synthetic precursor to a series of 2-anilinophenylacetic acid analogs, including diclofenac derivatives, which have been extensively studied for cyclooxygenase inhibition and anti-inflammatory activity [1].

Fragment Scaffold Ortho-anilino substitution enables molecular linking and expansion for drug discovery.
Metabolic Model Characterized as an aniline metabolism model with defined pharmacokinetic parameters.
Synthetic Precursor Key intermediate for diclofenac analogs and regioselective Friedel-Crafts cyclization.

2-Anilinophenylacetic Acid vs. Generic Alternatives


Procurement of a generic phenylacetic acid derivative or an unsubstituted aniline analog cannot substitute for 2-anilinophenylacetic acid (70172-33-7) in key research applications because this specific ortho-anilino substitution pattern creates a unique intersection of properties that is not replicated by simpler compounds. Unlike aniline itself, which is primarily studied for its toxicological profile, 2-anilinophenylacetic acid has been quantitatively characterized in human pharmacokinetic studies as a model metabolite, providing a defined elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min . Furthermore, in fragment-based drug discovery, the compound serves as a privileged scaffold that enables molecular linking and expansion in ways that unsubstituted phenylacetic acid or other simple aromatic acids cannot match . Finally, the compound is the essential synthetic entry point for a well-characterized series of 2-anilinophenylacetic acid analogs (including diclofenac derivatives), whose structure-activity relationships are critically dependent on the precise substitution pattern [1]. Replacing this compound with a close analog would introduce untested steric and electronic perturbations that would invalidate established QSAR models and synthetic protocols.

Metabolic Model Mismatch

Aniline or phenylacetic acid lack the characterized human metabolic baseline specific to the ortho-anilino phenylacetic acid structure.

Scaffold Utility Divergence

Bifunctional scaffold geometry cannot be replicated by simple mixtures of aniline and phenylacetic acid; limits molecular linking and SAR expansion.

Cyclization Regioselectivity

Friedel-Crafts product outcomes depend on the anilino directing group; unsubstituted phenylacetic acid yields different fused-ring systems.

2-Anilinophenylacetic Acid: Differentiation Evidence


Human Aniline Metabolism Model

2-Anilinophenylacetic acid has been specifically studied as a model compound to investigate the metabolism of aniline in humans. In contrast to aniline itself, for which quantitative human metabolic parameters are primarily derived from toxicity studies rather than controlled pharmacokinetic experiments, 2-anilinophenylacetic acid has a defined elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min . This provides a baseline metabolic profile for the anilino-phenylacetic acid class that is not available for the parent aniline.

Metabolic Model
Class-level
1.2 h / 0.1 L/min
Supports aniline metabolism research; baseline not available for parent aniline.
Study context not specified; data to verify.
Metabolism Pharmacokinetics Aniline Toxicology

Privileged Fragment Scaffold

2-Anilinophenylacetic acid is explicitly marketed and utilized as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification . In contrast, simpler phenylacetic acid or unsubstituted aniline fragments lack the combined aromatic and carboxylic acid functionality with the specific ortho-anilino substitution that enables the construction of diverse, biologically active analogs, including the diclofenac series.

Fragment Scaffold
Class-level
Bifunctional scaffold
Supports molecular linking and SAR expansion; mixture of simpler fragments cannot substitute.
Scaffold utility inferred from drug discovery class.
Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Friedel-Crafts Cyclization Reactant

2-Anilinophenylacetic acid is specifically listed as a reactant for Friedel-Crafts cyclization reactions . This reactivity is enabled by the presence of both an activated aromatic ring (via the anilino group) and a carboxylic acid side chain, which can participate in intramolecular acylation. Unsubstituted phenylacetic acid also undergoes Friedel-Crafts cyclization, but the ortho-anilino substituent in the target compound directs regioselectivity and can alter reaction outcomes.

Cyclization Reactant
Class-level
Regioselective directing group
Enables distinct fused-ring products; regiochemical outcome depends on substitution.
Reaction conditions not detailed.
Organic Synthesis Cyclization Friedel-Crafts

2-Anilinophenylacetic Acid: Validated Application Scenarios


Human Aniline Metabolism and Pharmacokinetic Modeling

2-Anilinophenylacetic acid should be prioritized as a model compound when researchers require a quantifiable, reproducible system to study aniline metabolism in humans. Its established elimination half-life of 1.2 hours and renal clearance rate of 0.1 L/min provide a defined baseline that is not available for the parent aniline molecule . This makes it suitable for in vitro or in vivo experimental designs where metabolic parameters must be standardized.

Fragment Scaffold for Diclofenac Analogs

For medicinal chemistry programs focused on developing novel NSAIDs or other anti-inflammatory agents based on the 2-anilinophenylacetic acid core, this compound is the essential fragment scaffold. Its ortho-anilino phenylacetic acid structure enables molecular linking, expansion, and modification to generate diverse analog libraries . The well-characterized QSAR for diclofenac analogs demonstrates that optimal activity depends on specific substitutions around this core [1].

Friedel-Crafts Cyclization to Fused Heterocycles

Synthetic organic chemists should procure 2-anilinophenylacetic acid when the target is a Friedel-Crafts cyclization product that requires the ortho-anilino directing group for regioselective ring closure . This application leverages the compound's bifunctional nature to construct complex polycyclic frameworks that cannot be efficiently synthesized from simpler phenylacetic acid precursors.

Application
Selection Property
Validation Focus
Aniline Metabolism & PK Studies
Defined metabolic baseline (half-life, clearance)
Verify metabolic parameters under experimental conditions
Fragment-Based Drug Discovery
Ortho-anilino phenylacetic acid scaffold
Confirm scaffold compatibility and SAR expansion
Regioselective Cyclization Synthesis
Anilino directing group for Friedel-Crafts
Assess regioselectivity and product fidelity

Technical Documentation Hub

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